molecular formula C24H20ClN3O4 B11064707 (4E)-2-(4-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one

(4E)-2-(4-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11064707
M. Wt: 449.9 g/mol
InChI Key: NPBGJNNSIUIYOX-FYJGNVAPSA-N
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Description

2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Quinoline Moiety: This can be done through condensation reactions using suitable quinoline derivatives.

    Incorporation of the Morpholino Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce morpholino-substituted oxazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor functions.

    Pathways Involved: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-oxazole: A simpler oxazole derivative.

    7-Methoxy-2-morpholinoquinoline: A quinoline derivative with similar substituents.

    4-(Chlorophenyl)-1,3-oxazole-5-one: Another oxazole derivative with a chlorophenyl group.

Uniqueness

2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C24H20ClN3O4/c1-30-19-7-4-16-12-17(22(26-20(16)14-19)28-8-10-31-11-9-28)13-21-24(29)32-23(27-21)15-2-5-18(25)6-3-15/h2-7,12-14H,8-11H2,1H3/b21-13+

InChI Key

NPBGJNNSIUIYOX-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl)N5CCOCC5

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl)N5CCOCC5

Origin of Product

United States

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